Cannabigerovarine

Vue d'ensemble

Description

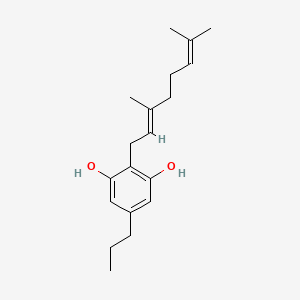

Le cannabigerovarin est un cannabinoïde présent dans la plante de cannabis. C'est l'homologue propylique du cannabigérol, ce qui signifie qu'il a une structure similaire mais avec une chaîne latérale à trois atomes de carbone au lieu d'une chaîne latérale à cinq atomes de carbone . Contrairement à d'autres cannabinoïdes, le cannabigerovarin n'a pas d'effets psychoactifs ou psychotropes lorsqu'il est consommé ou inhalé . Il est connu pour ses effets thérapeutiques potentiels, notamment ses propriétés analgésiques et anti-inflammatoires .

Applications De Recherche Scientifique

Cannabigerovarin has a wide range of scientific research applications:

Mécanisme D'action

Target of Action

Cannabigerovarin, a cannabinoid present in Cannabis, primarily targets the G-protein coupled receptors (GPCRs) cannabinoid receptor 1 (CB1) and cannabinoid receptor 2 (CB2) . These receptors are involved in various physiological processes, including pain sensation, mood, and memory .

Mode of Action

Cannabigerovarin interacts with its primary targets, the CB1 and CB2 receptors . The interaction between Cannabigerovarin and these receptors leads to a series of cellular responses. The exact mechanism of how cannabigerovarin interacts with these receptors is still under investigation .

Biochemical Pathways

Cannabigerovarin is involved in various biochemical pathways. It is derived from the parent cannabinoid cannabigerolic acid (CBGA) through enzymatic processes that occur during the natural maturation of cannabis or in a laboratory environment . The activation of these pathways by Cannabigerovarin can lead to various downstream effects, including potential therapeutic actions .

Pharmacokinetics

The absorption, distribution, metabolism, and excretion (ADME) properties of Cannabigerovarin are crucial for understanding its bioavailability. Cannabigerovarin is thought to have good absorption and metabolism when paired with cannabigerol . More research is needed to fully understand the adme properties of cannabigerovarin .

Result of Action

The molecular and cellular effects of Cannabigerovarin’s action are diverse. It has been suggested to have painkilling and anti-inflammatory properties, potentially useful for conditions like fibromyalgia and arthritis . It may also help in the treatment and improvement of dry-skin syndrome and potentially reduce the growth of cancer cells in patients who have leukemia .

Action Environment

The action, efficacy, and stability of Cannabigerovarin can be influenced by various environmental factors. For instance, the natural maturation process of cannabis can affect the production of Cannabigerovarin . Additionally, the method of consumption or inhalation can also impact the effects of Cannabigerovarin

Analyse Biochimique

Biochemical Properties

Cannabigerovarin is synthesized from divarinolic acid through geranyltransferase . It interacts with various biomolecules, including enzymes and proteins, in the human body.

Cellular Effects

Cannabigerovarin has been found to have potential benefits in the human body, including painkilling and anti-inflammatory properties. It may be beneficial in treating conditions like fibromyalgia and arthritis, and it may also help in the treatment and improvement of dry-skin syndrome . It has also been suggested that Cannabigerovarin may reduce the growth of cancer cells in patients who have leukemia .

Molecular Mechanism

It is known that cannabinoids like Cannabigerovarin interact with the G-protein coupled receptors (GPCRs) cannabinoid receptor 1 (CB1) and cannabinoid receptor 2 (CB2) . These interactions can lead to changes in gene expression, enzyme inhibition or activation, and other effects at the molecular level .

Metabolic Pathways

Cannabigerovarin is involved in various metabolic pathways. It is synthesized from divarinolic acid through geranyltransferase

Méthodes De Préparation

Voies de synthèse et conditions de réaction : Le cannabigerovarin peut être synthétisé par décarboxylation de l'acide cannabigerovarinique, qui est un précurseur de la biosynthèse des cannabinoïdes . Le processus implique le chauffage de l'acide cannabigerovarinique pour éliminer un groupe carboxyle, ce qui conduit à la formation du cannabigerovarin.

Méthodes de production industrielle : La production industrielle du cannabigerovarin implique généralement l'extraction de cannabinoïdes à partir de plantes de cannabis, suivie de procédés de purification. La chromatographie liquide haute performance (CLHP) est souvent utilisée pour séparer et purifier le cannabigerovarin des autres cannabinoïdes .

Analyse Des Réactions Chimiques

Types de réactions : Le cannabigerovarin subit diverses réactions chimiques, notamment des réactions d'oxydation, de réduction et de substitution.

Réactifs et conditions courants :

Oxydation : Le cannabigerovarin peut être oxydé en utilisant des réactifs tels que le permanganate de potassium ou le trioxyde de chrome en conditions acides.

Réduction : La réduction du cannabigerovarin peut être réalisée en utilisant de l'hydrogène gazeux en présence d'un catalyseur au palladium.

Substitution : Des réactions de substitution peuvent se produire avec des halogènes ou d'autres nucléophiles dans des conditions appropriées.

Principaux produits formés : Les principaux produits formés à partir de ces réactions dépendent des réactifs et des conditions spécifiques utilisés. Par exemple, l'oxydation peut donner des dérivés hydroxylés, tandis que la réduction peut produire des cannabinoïdes entièrement saturés .

4. Applications de la recherche scientifique

Le cannabigerovarin a un large éventail d'applications dans la recherche scientifique :

5. Mécanisme d'action

Le cannabigerovarin exerce ses effets en interagissant avec le système endocannabinoïde, qui comprend les récepteurs cannabinoïdes CB1 et CB2 . Ces récepteurs sont impliqués dans divers processus physiologiques, notamment la modulation de la douleur, la réponse immunitaire et l'inflammation . Les effets anti-inflammatoires et analgésiques du cannabigerovarin seraient médiés par son interaction avec ces récepteurs et la modulation des voies de signalisation associées .

Composés similaires :

Cannabigerol : Similaire au cannabigerovarin mais avec une chaîne latérale à cinq atomes de carbone.

Cannabichromène : Un autre cannabinoïde aux propriétés anti-inflammatoires.

Cannabidivarine : Un cannabinoïde ayant une structure similaire mais des effets thérapeutiques différents.

Unicité : Le cannabigerovarin est unique en raison de sa structure de chaîne latérale spécifique, qui influence son interaction avec les récepteurs cannabinoïdes et son profil pharmacologique global . Contrairement à d'autres cannabinoïdes, il ne produit pas d'effets psychoactifs, ce qui en fait un candidat prometteur pour des applications thérapeutiques sans le risque de psychoactivité .

Comparaison Avec Des Composés Similaires

Cannabigerol: Similar to cannabigerovarin but with a five-carbon side chain.

Cannabichromene: Another cannabinoid with anti-inflammatory properties.

Cannabidivarin: A cannabinoid with a similar structure but different therapeutic effects.

Uniqueness: Cannabigerovarin is unique due to its specific side chain structure, which influences its interaction with cannabinoid receptors and its overall pharmacological profile . Unlike some other cannabinoids, it does not produce psychoactive effects, making it a promising candidate for therapeutic applications without the risk of psychoactivity .

Propriétés

IUPAC Name |

2-[(2E)-3,7-dimethylocta-2,6-dienyl]-5-propylbenzene-1,3-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H28O2/c1-5-7-16-12-18(20)17(19(21)13-16)11-10-15(4)9-6-8-14(2)3/h8,10,12-13,20-21H,5-7,9,11H2,1-4H3/b15-10+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YJYIDZLGVYOPGU-XNTDXEJSSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC1=CC(=C(C(=C1)O)CC=C(C)CCC=C(C)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCC1=CC(=C(C(=C1)O)C/C=C(\C)/CCC=C(C)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H28O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601345013 | |

| Record name | 2-[(2E)-3,7-Dimethyl-2,6-octadien-1-yl]-5-propyl-1,3-benzenediol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601345013 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

288.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

55824-11-8 | |

| Record name | Cannabigerovarin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0055824118 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-[(2E)-3,7-Dimethyl-2,6-octadien-1-yl]-5-propyl-1,3-benzenediol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601345013 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | CANNABIGEROVARIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/34S78SNA69 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

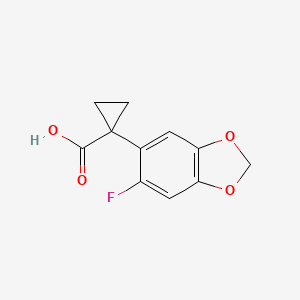

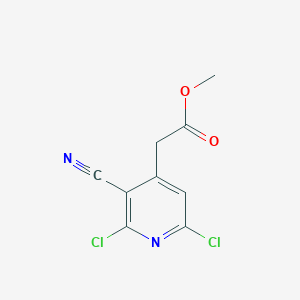

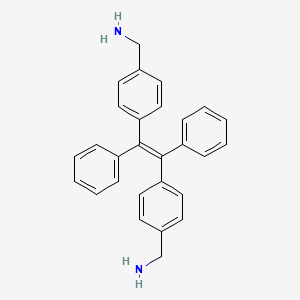

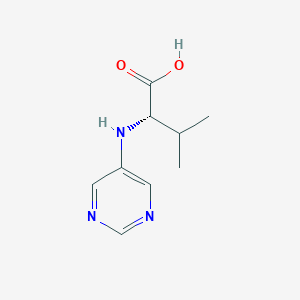

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What are the structural characteristics of Cannabigerovarin?

A: Cannabigerovarin is a propyl homologue of Cannabigerol (CBG) []. While its exact molecular formula and weight are not provided in the papers, structural determination based on spectral and chemical evidence confirms the presence of a propyl side chain, differentiating it from CBG [].

Q2: Does Cannabigerovarin demonstrate any anti-inflammatory properties?

A: Yes, studies on human sebocytes indicate that CBGV, alongside other phytocannabinoids like CBC, CBDV, and THCV, possesses significant anti-inflammatory properties []. This finding suggests that CBGV could potentially be developed into a safe and effective tool for managing cutaneous inflammations [].

Q3: How does Cannabigerovarin interact with the endocannabinoid system?

A: While the provided research doesn't elaborate on CBGV's specific interactions with the endocannabinoid system, a related study shows that certain cannabinoids can modulate the l-α-lysophosphatidylinositol/GPR55 signaling pathway []. This pathway is involved in pain transmission, and the study suggests that some cannabinoids, including cannabidivarin and cannabigerovarin, can inhibit l-α-lysophosphatidylinositol signaling []. This suggests potential therapeutic applications for CBGV in pain management.

Q4: Are there established analytical methods for quantifying Cannabigerovarin in complex mixtures?

A: Yes, advanced NMR techniques have been developed for the quantitation of various phytocannabinoids, including CBGV. While 1H qNMR might face challenges in differentiating CBGV from CBG due to identical 1H-spectra, 2D-COSY qNMR offers a solution by overcoming peak overlap issues []. This method allows for accurate quantification of CBG/CBGA in complex mixtures like cannabis extracts and hemp seed oils [].

Q5: What is the drug-like potential of Cannabigerovarin?

A: An in silico study assessed the drug-like properties of various phytocannabinoids, including CBGV []. The study revealed that CBGV, along with other tested compounds, adheres to Lipinski's rule of five, suggesting potential for oral absorption and further exploration as a potential orally active drug [].

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Ethyl 4-oxo-4H-pyrido[3,4-d][1,3]oxazine-2-carboxylate](/img/structure/B1508366.png)

![Methyl 4-oxo-1,4,5,6-tetrahydrocyclopenta[b]pyrrole-2-carboxylate](/img/structure/B1508377.png)

![3-[(Tetrahydro-2H-pyran-4-yl)oxy]benzenamine HCl](/img/structure/B1508378.png)

![Hexahydropyrazino[2,1-c][1,4]oxazin-9(6H)-one](/img/structure/B1508380.png)